Cyclohexanone, 2-(1-butynyl)-(9CI)

Description

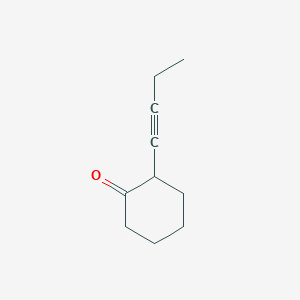

Cyclohexanone, 2-(1-butynyl)-(9CI) (CAS: 116373-17-2) is a substituted cyclohexanone derivative featuring a terminal alkyne group at the 2-position. Its molecular formula is C₁₀H₁₄O, with a precise molecular weight of 150.10452 g/mol . Key properties include:

- Topological Polar Surface Area (PSA): 17.1 Ų

- LogP (hydrophobicity): 2.2

- Hydrogen bond acceptors: 1

- Complexity: 203 (indicating structural intricacy due to the alkyne substituent) .

The presence of the 1-butynyl group imparts distinct electronic and steric characteristics, influencing reactivity and interactions in synthetic or biological contexts.

Properties

CAS No. |

116373-17-2 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-but-1-ynylcyclohexan-1-one |

InChI |

InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2,4-5,7-8H2,1H3 |

InChI Key |

BPGVMTFAFHATOL-UHFFFAOYSA-N |

SMILES |

CCC#CC1CCCCC1=O |

Canonical SMILES |

CCC#CC1CCCCC1=O |

Synonyms |

Cyclohexanone, 2-(1-butynyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butynyl)cyclohexanone typically involves the alkylation of cyclohexanone with a butynyl halide under basic conditions. One common method is the reaction of cyclohexanone with 1-bromo-1-butyne in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for 2-(1-Butynyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Butynyl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the triple bond to a double or single bond.

Substitution: The butynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Forms various substituted cyclohexanone derivatives.

Scientific Research Applications

2-(1-Butynyl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Butynyl)cyclohexanone depends on its specific application. In general, the compound can interact with various molecular targets through its carbonyl and alkyne functional groups. These interactions can involve:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Binding: It can interact with cellular receptors, affecting signal transduction pathways.

Chemical Reactivity: The alkyne group can participate in click chemistry reactions, forming stable triazole rings.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares Cyclohexanone, 2-(1-butynyl)-(9CI) with structurally related cyclohexanone derivatives:

Key Observations:

- Polarity and Reactivity: The 1-butynyl group’s sp-hybridization increases electrophilicity compared to allyl (sp²) or ethoxy (sp³) substituents, making it reactive in alkyne-specific reactions (e.g., Huisgen cycloaddition) .

- Hydrophobicity: The higher LogP of 2-(1-butynyl) (2.2) versus 2-allyl (1.8) suggests greater lipophilicity, impacting membrane permeability in biological systems.

Spectroscopic and Chromatographic Data

- Cyclohexanone, 2-(1-butynyl)-(9CI): No direct NMR data is provided in the evidence, but structurally similar compounds (e.g., 2-Allylcyclohexanone) show distinct ¹H-NMR signals for substituent protons (δ 1.58–2.32 ppm for cyclohexane ring protons) .

- Chromatographic Behavior: 2-(1-Butynyl) derivatives are expected to have lower Rf values in TLC (e.g., ~0.45 in Et₂O/hexanes) compared to less polar analogues like 2-Allylcyclohexanone (Rf = 0.53) due to increased polarity from the triple bond .

Critical Analysis of Discrepancies and Limitations

- Conflicting Data: reports β-cyclohexanone with a boiling point of 22°C, inconsistent with typical cyclohexanone derivatives (e.g., cyclohexanone itself boils at ~155°C). This discrepancy may arise from isomerism or measurement errors .

- Data Gaps: Melting/boiling points for 2-(1-butynyl) cyclohexanone are absent in the evidence, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.